molecular formula C12H32N4O12P4 B150731 Dotmp CAS No. 91987-74-5

Dotmp

Cat. No. B150731
CAS RN: 91987-74-5
M. Wt: 548.3 g/mol
InChI Key: RCXMQNIDOFXYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, known as H8DOTMP, has been studied for its potential use in the therapy of bone-associated cancers. This is due to its ability to complex with α-particle emitting compounds such as 212/213Bi–DOTMP and 212Pb–DOTMP. The interest in bismuth compounds for medical applications has led to the synthesis of Bi(III) and Pb(II) complexes with H8DOTMP, which exhibit extensive pH stability. These complexes form rapidly within a minute under certain conditions and have been characterized using X-ray diffraction methods .

Synthesis Analysis

The synthesis of H8DOTMP complexes with Bi(III) and Pb(II) has been reported to occur quickly, within 1 minute, at a pH range of 6-10 when the metal-ion concentration is 10 µM and DOTMP concentration is 15 µM. The pH stability of these complexes is notable, with Bi–DOTMP being stable from pH 0 to 13 and Pb–DOTMP from pH 4 to 14. This indicates a robustness that is advantageous for potential therapeutic applications. The synthesis process has led to the formation of single crystals of [NaBi(H4DOTMP)] and polycrystalline [Bi(H5O2)(H4DOTMP)], which were then characterized to determine their structure .

Molecular Structure Analysis

The molecular structure of the synthesized bismuth(III) complexed with H8DOTMP has been elucidated using single crystal and powder X-ray diffraction methods. The anion in both salts exhibits a square antiprismatic eight-coordination with a four-fold axis of symmetry. This detailed structural information is crucial for understanding the interaction of the complex with biological molecules and for further development of the compound for medical applications .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving H8DOTMP other than its complexation with bismuth and lead, the stability of these complexes across a wide pH range suggests that they are resistant to hydrolysis and other common degradation reactions. This chemical stability is essential for the potential in vivo use of these compounds in therapeutic settings .

Physical and Chemical Properties Analysis

The physical and chemical properties of H8DOTMP complexes are characterized by their high pH stability and rapid formation time. The ability to form stable complexes in a wide pH range is particularly important for biological applications, where conditions can vary significantly. The structural integrity of the complexes under these conditions suggests that they may be suitable for use in the human body, where they could potentially target bone-associated cancers .

Scientific Research Applications

Radiotherapy for Bone Pain Palliation

  • DOTMP complexes with particle emitters are used for delivering high doses to bone marrow and for palliative therapy in bone pain. The production, quality control, and biodistribution studies of [111In]-DOTMP show its potential in imaging and dosimetry studies for therapeutic analogs, offering excellent in vitro stability and selective skeletal uptake (Yousefnia et al., 2015).

Complex Formation with Bismuth and Lead for Cancer Therapy

  • The α-particle emitting compounds 212/213Bi–DOTMP and 212Pb–DOTMP, used in the therapy of bone-associated cancers, show extensive pH-stability and rapid formation, suggesting their potential in therapeutic applications (Hassfjell et al., 2003).

Bone-seeking Alpha Particle-emitting Agents

  • Studies on actinium and thorium DOTMP complexes demonstrate high uptake in bone and low uptake in soft tissues, making them promising candidates for targeted radiotherapy in bone diseases (Henriksen et al., 2004).

Development of Freeze-dried DOTMP Kits

  • Freeze-dried DOTMP kits have been developed for the preparation of clinical-scale 177Lu-DOTMP and 153Sm-DOTMP, which are used for metastatic bone pain palliation. These kits simplify preparation and show potential for widespread use due to their stability and efficacy (Das et al., 2015).

Theranostic Treatment of Metastatic Bone Pain

  • Lu-DOTMP has shown superior radiochemical properties and better clearance patterns compared to other agents, indicating its efficacy in the clinical treatment of metastatic bone pain (Das et al., 2016).

Dosimetry of Bone-seeking Radiopharmaceuticals

  • The use of 47Sc-DOTMP in palliation of bone pain due to metastatic skeletal lesions shows promising results, with significant skeletal uptake and potential therapeutic applications in cancers like prostate and breast cancer (Fathi et al., 2015).

Safety And Hazards

In the context of radiopharmaceuticals, 177Lu-DOTMP is efficacious treatment for bone pain palliation with improvement in quality of life though less effective in patients with lung cancer . The patients had transient mild–moderate hematotoxicity .

Future Directions

The U.S. Food and Drug Administration (FDA) has cleared QSAM’s investigational new drug (IND) application which allows the Company to commence Phase 1 clinical trials and the dosing of patients with bone cancer . Telix Pharmaceuticals Limited has entered into an agreement to acquire QSAM Biosciences, Inc. and its lead investigational drug Samarium-153-DOTMP .

properties

IUPAC Name

[4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32N4O12P4/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXMQNIDOFXYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N4O12P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919416
Record name [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dotmp

CAS RN

91987-74-5
Record name 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091987745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetrakis(methylene))tetraphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOTMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F5KPT4JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dotmp
Reactant of Route 2
Dotmp
Reactant of Route 3
Dotmp
Reactant of Route 4
Dotmp
Reactant of Route 5
Dotmp
Reactant of Route 6
Dotmp

Citations

For This Compound
1,060
Citations
JN Bryan, D Bommarito, DY Kim… - Journal of nuclear …, 2009 - Soc Nuclear Med
… Lu-DOTMP would … -DOTMP delivered to normal dogs at a skeletal dose equivalent to the injection of 153 Sm-EDTMP at a dose of 37 MBq/kg. It was our hypothesis that 177 Lu-DOTMP …
Number of citations: 40 tech.snmjournals.org
S Chakraborty, T Das, S Banerjee… - Nuclear medicine …, 2004 - journals.lww.com
… -1,4,7,10-tetramethylenephosphonic acid (DOTMP), a tetraphosphonate that is a cyclic … The present paper describes the preparation of 153 Sm labelled DOTMP and its biological …
Number of citations: 28 journals.lww.com
S Giralt, W Bensinger, M Goodman, D Podoloff, J Eary… - Blood, 2003 - ashpublications.org
… -DOTMP plus melphalan were conducted. Patients received a 30 mCi (1.110 Gbq) tracer dose of 166 Ho-DOTMP to … A total of 83 patients received a therapeutic dose of 166 Ho-DOTMP …
Number of citations: 133 ashpublications.org
J Simón, RK Frank, DK Crump, WD Erwin… - Nuclear medicine and …, 2012 - Elsevier
… -DOTMP has … DOTMP because DOTMP binds 153 Sm tightly with chelant-to-metal ratios as low as 1.5:1 [5]. The studies that are reported here evaluated the potential of 153 Sm-DOTMP …
Number of citations: 31 www.sciencedirect.com
S Chakraborty, T Das, HD Sarma, M Venkatesh… - Applied radiation and …, 2008 - Elsevier
… Among these agents, 177 Lu–EDTMP and 177 Lu–DOTMP complexes showed … the 177 Lu complexes of EDTMP and DOTMP in terms of their radiochemical properties and …
Number of citations: 99 www.sciencedirect.com
NJ Parks, TG Kawakami, MJ Avila, R White, GR Cain… - 1993 - ashpublications.org
… The Holmium was added to DOTMP at a low ligand-to-metal ratio of 1 3 1 at pH >IO. The … H ~ with DOTMP was verified by cation exchange chromatography. Ho-166 DOTMP dosages of …
Number of citations: 41 ashpublications.org
SP Hassfjell, ØS Bruland, P Hoff - Nuclear medicine and biology, 1997 - Elsevier
… stable chelator for “*Bi, we have in this paper explored the usefulness of DOTMP. … DOTMP and Bi-DOTMP. In conclusion, we have shown the a-emitting tetraphosphonate 2’2Bi-DOTMP …
Number of citations: 73 www.sciencedirect.com
JG Rajendran, JF Eary, W Bensinger… - Journal of nuclear …, 2002 - Soc Nuclear Med
Thirty-two patients with multiple myeloma were treated with high doses of 166 Ho-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonic acid (DOTMP) and were a …
Number of citations: 73 jnm.snmjournals.org
JE Bayouth, DJ Macey, LP Kasi… - Journal of nuclear …, 1995 - Soc Nuclear Med
MATERIALS AND METHODS Patient Protocol Patientsunder 60years of agewith resistantmultiplemyeloma despite priortreatmentwith VAD chemotherapy (continuoUsin …
Number of citations: 108 jnm.snmjournals.org
HB Breitz, RE Wendt, MS Stabin, S Shen… - Journal of Nuclear …, 2006 - Soc Nuclear Med
166 Ho-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene-phosphonate (DOTMP) is a tetraphosphonate molecule radiolabeled with 166 Ho that localizes to bone surfaces. This …
Number of citations: 70 jnm.snmjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.